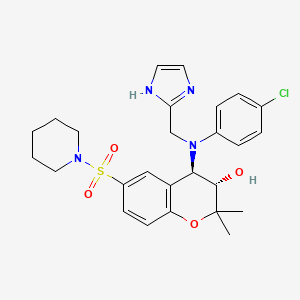

BMS-199264

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C26H31ClN4O4S |

|---|---|

分子量 |

531.1 g/mol |

IUPAC名 |

(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol |

InChI |

InChI=1S/C26H31ClN4O4S/c1-26(2)25(32)24(31(17-23-28-12-13-29-23)19-8-6-18(27)7-9-19)21-16-20(10-11-22(21)35-26)36(33,34)30-14-4-3-5-15-30/h6-13,16,24-25,32H,3-5,14-15,17H2,1-2H3,(H,28,29)/t24-,25+/m1/s1 |

InChIキー |

RZHDQAKIFAATRF-RPBOFIJWSA-N |

異性体SMILES |

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)S(=O)(=O)N3CCCCC3)N(CC4=NC=CN4)C5=CC=C(C=C5)Cl)O)C |

正規SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)S(=O)(=O)N3CCCCC3)N(CC4=NC=CN4)C5=CC=C(C=C5)Cl)O)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of BMS-199264 on F1F0 ATPase

Prepared for: Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Executive Summary

BMS-199264 is a selective inhibitor of the mitochondrial F1F0 ATP synthase, demonstrating a unique mechanism of action that has significant therapeutic potential, particularly in the context of ischemic injury. Under ischemic conditions, the F1F0 ATP synthase can reverse its function, hydrolyzing ATP and depleting cellular energy reserves. This compound selectively inhibits this ATP hydrolase activity without affecting the enzyme's primary function of ATP synthesis. This targeted inhibition is believed to occur through a conformational selection mechanism, where this compound preferentially binds to the enzyme's hydrolase state. Furthermore, emerging evidence suggests a connection between the F1F0 ATPase, the mitochondrial permeability transition pore (mPTP), and the regulatory protein Cyclophilin D (CypD). This guide provides a comprehensive overview of the molecular mechanism of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved pathways.

Introduction to F1F0 ATP Synthase

The F1F0 ATP synthase, also known as Complex V of the electron transport chain, is a multi-subunit enzyme embedded in the inner mitochondrial membrane.[1][2][3] Its primary physiological role is to synthesize ATP from ADP and inorganic phosphate (B84403) (Pi), driven by the proton motive force generated during oxidative phosphorylation.[1][2][3][4][5] The enzyme is a rotary motor composed of two main domains: the F1 domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the F0 domain, which is integrated into the inner mitochondrial membrane and functions as a proton channel.[1]

However, under pathological conditions such as ischemia, the F1F0 ATP synthase can reverse its operation and act as an ATP hydrolase, consuming ATP and exacerbating cellular energy depletion.[1][4][5][6] This reversal contributes significantly to the cellular damage observed in ischemic events.[4][5]

The Role of F1F0 ATPase in the Mitochondrial Permeability Transition Pore (mPTP)

The mitochondrial permeability transition pore (mPTP) is a non-specific channel that can form in the inner mitochondrial membrane under conditions of high matrix Ca2+ and oxidative stress.[7][8] Persistent opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and ultimately, cell death.[7][8] While the exact molecular composition of the mPTP is still under investigation, compelling evidence suggests that the F1F0 ATP synthase is a key component.[8]

Cyclophilin D (CypD), a mitochondrial matrix protein, is a crucial regulator of the mPTP.[9][10] Studies have shown that CypD can associate with the lateral stalk of the F1F0 ATP synthase, specifically interacting with the Oligomycin (B223565) Sensitivity Conferring Protein (OSCP) and subunits b and d.[2][3][9][11] This interaction is thought to sensitize the mPTP to opening.

This compound: A Selective Modulator of F1F0 ATPase

This compound is a small molecule, identified as a benzopyran derivative, that acts as a selective inhibitor of the F1F0 ATP hydrolase activity.[1][6] Unlike non-selective inhibitors like oligomycin and aurovertin, which inhibit both ATP synthesis and hydrolysis, this compound specifically targets the detrimental ATP hydrolysis that occurs during ischemia without impairing the vital ATP synthesis in healthy tissues.[4][5][6] This selectivity makes this compound a promising candidate for cardioprotective and neuroprotective therapies.[4][5]

Mechanism of Action of this compound

The selective inhibition of the F1F0 ATP hydrolase by this compound suggests that the enzyme adopts different conformational states when functioning as a synthase versus a hydrolase.[1][5] this compound is believed to preferentially bind to and stabilize the hydrolase conformation, thereby preventing the wasteful consumption of ATP.

While the direct interaction of this compound with the CypD-F1F0 ATPase complex is not explicitly detailed in the available literature, its role as an mPTP inhibitor can be inferred. By modulating the F1F0 ATPase, a core component of the mPTP, this compound likely influences the pore's opening dynamics. The interaction between CypD and the F1F0 ATPase is a key step in mPTP activation, and it is plausible that this compound interferes with this interaction, either directly or allosterically, to prevent pore formation.

Visualizing the F1F0 ATPase and mPTP Regulation

Caption: Regulation of the mPTP by Cyclophilin D and F1F0 ATP Synthase.

Visualizing the Inhibitory Mechanism of this compound

Caption: Selective inhibition of F1F0 ATP hydrolase by this compound.

Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative data regarding the activity of this compound.

| Parameter | Value | Species/System | Comments | Reference |

| IC50 (F1F0 Hydrolase) | 0.5 µM | Rat Heart Submitochondrial Particles | Demonstrates potent inhibition of the hydrolase activity. | [4] |

| Effect on F1F0 Synthase | No effect | Rat Heart Submitochondrial Particles | Highlights the selectivity of this compound. | [4][6] |

| Cardioprotection | Reduced necrosis and LDH release | Isolated Rat Hearts | Concentration-dependent protection against ischemia-reperfusion injury. | [4][5] |

| ATP Conservation | Significantly conserved ATP during ischemia | Isolated Rat Hearts | Prevents the decline in ATP levels during ischemic stress. | [4][5] |

Key Experimental Methodologies

F1F0 ATPase Activity Assay (Submitochondrial Particles)

This assay is crucial for determining the selective inhibitory effect of this compound on the hydrolase versus synthase activity of F1F0 ATPase.

-

Preparation of Submitochondrial Particles (SMPs):

-

Isolate mitochondria from fresh heart tissue via differential centrifugation.

-

Resuspend the mitochondrial pellet in a hypotonic buffer to induce swelling.

-

Homogenize the swollen mitochondria to rupture the outer membrane.

-

Sonify the suspension to generate inverted inner membrane vesicles (SMPs).

-

Centrifuge at high speed to pellet the SMPs, which are then resuspended in a suitable buffer.

-

-

Hydrolase Activity Assay:

-

Incubate SMPs in a reaction buffer containing ATP, Mg2+, and an ATP-regenerating system (e.g., pyruvate (B1213749) kinase/phosphoenolpyruvate).

-

The rate of ATP hydrolysis is measured by quantifying the production of inorganic phosphate (Pi) over time, often using a colorimetric method (e.g., Malachite green assay).

-

To determine the IC50, the assay is performed with varying concentrations of this compound.

-

-

Synthase Activity Assay:

-

Incubate SMPs in a reaction buffer containing ADP, Pi, and a respiratory substrate (e.g., succinate) to generate a proton motive force.

-

The rate of ATP synthesis is measured by quantifying the amount of ATP produced, typically using a luciferase-based luminescence assay.

-

The effect of this compound on synthase activity is assessed by comparing the rate of ATP synthesis in the presence and absence of the compound.

-

Mitochondrial Swelling and Calcium Retention Capacity (CRC) Assay

This assay is used to evaluate the effect of compounds on the opening of the mPTP.

-

Isolation of Mitochondria:

-

Mince fresh tissue (e.g., liver or heart) in an ice-cold isolation buffer.

-

Homogenize the tissue gently to release the mitochondria.

-

Perform differential centrifugation to separate mitochondria from other cellular components.

-

Resuspend the final mitochondrial pellet in a suitable assay buffer.

-

-

Mitochondrial Swelling Assay:

-

Monitor the absorbance of a mitochondrial suspension at 540 nm in a spectrophotometer.

-

The opening of the mPTP allows water to enter the mitochondrial matrix, causing the mitochondria to swell.

-

This swelling leads to a decrease in light scattering, which is measured as a decrease in absorbance at 540 nm.[12]

-

The assay is initiated by adding a Ca2+ bolus to trigger mPTP opening, and the effect of this compound is determined by its ability to prevent or delay the decrease in absorbance.[12]

-

-

Calcium Retention Capacity (CRC) Assay:

-

Incubate isolated mitochondria in a buffer containing a fluorescent Ca2+ indicator (e.g., Calcium Green 5N).[13][14]

-

Add successive pulses of a known amount of Ca2+ to the mitochondrial suspension.[13][14]

-

Mitochondria will take up the Ca2+ from the buffer, causing the fluorescence to decrease.

-

When the mPTP opens, the accumulated Ca2+ is released back into the buffer, resulting in a sharp and sustained increase in fluorescence.[7][14]

-

The total amount of Ca2+ taken up by the mitochondria before pore opening is the CRC.[7] Inhibitors of the mPTP will increase the CRC.

-

Visualizing the Calcium Retention Capacity Assay Workflow

Caption: Experimental workflow for the Calcium Retention Capacity (CRC) assay.

Conclusion

This compound represents a significant advancement in the pharmacological modulation of mitochondrial function. Its unique ability to selectively inhibit the ATP hydrolase activity of F1F0 ATPase without affecting ATP synthesis provides a targeted approach to mitigate the detrimental effects of ischemia. This mechanism not only preserves cellular energy levels but also likely contributes to the inhibition of the mitochondrial permeability transition pore, a critical event in cell death pathways. The data and experimental protocols outlined in this guide provide a robust framework for further research into this compound and the development of novel therapeutics targeting mitochondrial dysfunction in a range of pathologies.

References

- 1. Energetic signalling in the control of mitochondrial F1F0 ATP synthase activity in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclophilin D Modulates Mitochondrial F0F1-ATP Synthase by Interacting with the Lateral Stalk of the Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.unipd.it [research.unipd.it]

- 4. journals.physiology.org [journals.physiology.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Shutting Down the Pore: The Search for Small Molecule Inhibitors of the Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclophilin D Promotes Brain Mitochondrial F1FO ATP Synthase Dysfunction in Aging Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective Inhibition of the Mitochondrial Permeability Transition Pore Protects against Neurodegeneration in Experimental Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclophilin D Modulates Mitochondrial F0F1-ATP Synthase by Interacting with the Lateral Stalk of the Complex* | Semantic Scholar [semanticscholar.org]

- 12. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jove.com [jove.com]

- 14. bmglabtech.com [bmglabtech.com]

A Deep Dive into BMS-199264: A Selective Inhibitor of Mitochondrial F1F0 ATP Hydrolase for Cardioprotection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of BMS-199264, a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase. This document details the mechanism of action, structure-activity relationships, and key experimental protocols relevant to its development as a potential cardioprotective agent.

Introduction: The Challenge of Myocardial Ischemia and a Novel Therapeutic Target

Myocardial ischemia, a condition characterized by reduced blood flow to the heart muscle, leads to a rapid depletion of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[1][2][3] Paradoxically, under ischemic conditions, the mitochondrial F1F0 ATP synthase, the enzyme normally responsible for ATP production, can reverse its function and begin hydrolyzing ATP, further exacerbating the energy crisis.[1][2][3][4] This futile ATP hydrolysis contributes significantly to ischemic cell death and subsequent cardiac dysfunction.[2][3]

This compound emerged from a focused drug discovery effort to identify small molecules that could selectively inhibit this detrimental ATP hydrolase activity without affecting the essential ATP synthase function of the enzyme.[4][5] This selective inhibition represents a promising therapeutic strategy to preserve cellular energy levels during ischemia and protect the heart from damage.

Discovery and Synthesis of this compound

This compound belongs to a class of 4-(N-arylimidazole)-substituted benzopyran derivatives. Its discovery was the result of a targeted medicinal chemistry campaign aimed at developing selective inhibitors of the mitochondrial F1F0 ATP hydrolase.

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthetic strategy for this class of compounds has been described. A putative synthetic route is outlined below, based on the synthesis of structurally related benzopyran derivatives.

Putative Synthesis of this compound:

The synthesis of the benzopyran core is a key feature of this class of molecules. The specific stereochemistry at the 3 and 4 positions of the benzopyran ring is crucial for the selective inhibition of the F1F0 ATP hydrolase. The 3S,4R-stereoisomer is associated with the desired hydrolase inhibition, while the 3R,4S-stereoisomer exhibits different pharmacological activities.

Mechanism of Action: Selective Inhibition of F1F0 ATP Hydrolase

Under normal physiological conditions, the mitochondrial F1F0 ATP synthase utilizes the proton gradient across the inner mitochondrial membrane to synthesize ATP. However, during ischemia, the collapse of this proton gradient causes the enzyme to switch to a hydrolase, consuming ATP to pump protons out of the mitochondrial matrix.[2][3]

This compound selectively inhibits this reverse, ATP-hydrolyzing activity of the F1F0 enzyme.[5][6][7][8] This selectivity is critical, as non-selective inhibition of both synthase and hydrolase activities would be detrimental, impairing the heart's ability to produce energy under normal conditions. The selective action of this compound is thought to be due to a specific conformational change in the F1F0 enzyme when it transitions from a synthase to a hydrolase.[9]

The diagram below illustrates the proposed mechanism of action of this compound in the context of myocardial ischemia.

Caption: Mechanism of action of this compound in myocardial ischemia.

Structure-Activity Relationship (SAR)

The development of this compound was guided by structure-activity relationship studies on a series of benzopyran derivatives. A key finding from these studies was the critical role of stereochemistry at the 3 and 4 positions of the benzopyran ring.

| Stereochemistry | Activity |

| 3S,4R | Selective F1F0 ATP Hydrolase Inhibition |

| 3R,4S | Mitochondrial KATP Opening |

This stereochemical divergence in activity highlights the specific structural requirements for interacting with the F1F0 ATP hydrolase. Further modifications to the aryl-imidazole substituent at the 4-position of the benzopyran ring were explored to optimize potency and selectivity.

Biological and Pharmacological Data

This compound has demonstrated significant cardioprotective effects in preclinical models of myocardial ischemia.

| Parameter | Value | Reference |

| IC50 (F1F0 ATP Hydrolase) | 0.5 µM | [6][7][8] |

| Effect on F1F0 ATP Synthase | No inhibitory effect | [5][6][7][8] |

| In vivo effect | Selectively inhibits ATP decline during ischemia | [5] |

| Cardioprotective effects | Reduces cardiac necrosis and enhances recovery of contractile function | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

F1F0 ATP Hydrolase/Synthase Activity Assay

A common method to assess the activity of F1F0 ATP synthase and hydrolase is a spectrophotometric assay using submitochondrial particles (SMPs).

Objective: To measure the rate of ATP hydrolysis or synthesis by the F1F0 enzyme in the presence and absence of inhibitors.

Principle: The assay couples the production or consumption of ADP to the oxidation of NADH, which can be monitored by the change in absorbance at 340 nm.

Generalized Protocol:

-

Preparation of Submitochondrial Particles (SMPs): Isolate mitochondria from a suitable tissue source (e.g., bovine heart) and prepare SMPs by sonication.

-

Assay Mixture: Prepare a reaction buffer containing buffer salts, MgCl2, and a regenerating system (e.g., pyruvate (B1213749) kinase and phosphoenolpyruvate (B93156) for the synthase assay, or lactate (B86563) dehydrogenase and NADH for the hydrolase assay).

-

Initiation of Reaction: Add SMPs to the assay mixture and initiate the reaction by adding the substrate (ADP for synthase, ATP for hydrolase).

-

Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

Inhibitor Studies: Pre-incubate the SMPs with various concentrations of this compound or control inhibitors (e.g., oligomycin) before initiating the reaction to determine the IC50 values.

The workflow for this assay is depicted in the following diagram:

Caption: Generalized workflow for the F1F0 ATP hydrolase/synthase activity assay.

Measurement of Myocardial ATP Levels

Several methods can be employed to measure ATP levels in cardiac tissue.

-

Bioluminescence Assay: This is a highly sensitive method that utilizes the luciferin-luciferase reaction. ATP is the limiting substrate for the light-producing reaction catalyzed by luciferase. The amount of light emitted is directly proportional to the ATP concentration.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify adenine (B156593) nucleotides (ATP, ADP, AMP) in tissue extracts.

-

31P Magnetic Resonance Spectroscopy (31P-MRS): This non-invasive technique can be used to measure the relative concentrations of phosphorus-containing compounds, including ATP and phosphocreatine, in intact, perfused hearts.

Signaling Pathways and Downstream Effects

The preservation of ATP by this compound during ischemia has profound downstream effects on cardiomyocyte survival and function.

During ischemia, the drop in ATP levels leads to a cascade of detrimental events, including ion pump failure, intracellular calcium overload, and activation of degradative enzymes, ultimately leading to cell death by necrosis.[1][4][10] By inhibiting futile ATP hydrolysis, this compound helps to maintain the cellular energy charge, thereby mitigating these downstream consequences.

The following diagram illustrates the proposed signaling cascade leading to cardiomyocyte injury during ischemia and the protective role of this compound.

Caption: Signaling pathway of ischemic injury and the protective effect of this compound.

Conclusion

This compound represents a novel and promising approach to cardioprotection by selectively targeting the detrimental ATP hydrolase activity of the mitochondrial F1F0 enzyme during ischemia. Its unique mechanism of action, which preserves cellular energy stores without impairing normal energy production, distinguishes it from non-selective inhibitors. The data presented in this guide highlight the potential of this compound as a therapeutic agent for the treatment of myocardial ischemia and related cardiovascular diseases. Further research and development in this area are warranted to fully elucidate its clinical potential.

References

- 1. esmed.org [esmed.org]

- 2. Molecular and Cellular Mechanisms of Myocardial Ischemia-Reperfusion Injury | Thoracic Key [thoracickey.com]

- 3. An Overview of the Molecular Mechanisms Associated with Myocardial Ischemic Injury: State of the Art and Translational Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound hydrochloride | ATP hydrolase inhibitor | TargetMol [targetmol.com]

- 8. This compound (hydrochloride) - MedChem Express [bioscience.co.uk]

- 9. Cardiac myosin contraction and mechanotransduction in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

BMS-199264: A Selective Inhibitor of Mitochondrial F1F0 ATP Hydrolase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-199264 is a potent and selective small molecule inhibitor of the mitochondrial F1F0 ATP hydrolase.[1][2] Under conditions of cellular stress, such as myocardial ischemia, the primary function of the mitochondrial F1F0 ATP synthase can reverse, leading to the hydrolysis of ATP and depletion of cellular energy stores.[3] this compound specifically targets this reverse activity, preventing ATP degradation without significantly affecting ATP synthesis under normal physiological conditions.[1][2][3] This selective inhibition has demonstrated cardioprotective effects, reducing cardiac necrosis and improving the recovery of contractile function following ischemic events.[1][2][3] This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, quantitative data, experimental protocols, and the relevant signaling pathways.

It is important to distinguish this compound from inhibitors of other ATPases, such as p97/VCP. While the user's initial interest included p97/VCP, extensive literature review confirms that this compound is not a p97/VCP inhibitor. p97/VCP is a distinct AAA+ ATPase involved in protein homeostasis, and its inhibitors represent a separate class of compounds with different therapeutic applications, primarily in oncology and neurodegenerative diseases.[4][5][6]

Mechanism of Action

Under normal aerobic conditions, the mitochondrial F1F0 ATP synthase utilizes the proton motive force generated by the electron transport chain to synthesize ATP from ADP and inorganic phosphate (B84403) (Pi). However, during myocardial ischemia, the collapse of the proton gradient causes the enzyme to reverse its function and act as an ATP hydrolase, consuming cellular ATP.[3] This ATP hydrolysis for non-productive work can account for a significant portion of ATP depletion during ischemia.[3]

This compound selectively inhibits this ATP hydrolase activity.[1][2][3] This selectivity suggests that the conformational state of the F1F0 enzyme during ATP hydrolysis is distinct from its state during ATP synthesis, allowing for targeted inhibition by this compound.[3] By preventing the wasteful hydrolysis of ATP during ischemia, this compound helps to preserve cellular energy levels, which is critical for cell survival and function upon reperfusion.[1][2][3]

Quantitative Data

The inhibitory potency of this compound against the F1F0 ATP hydrolase has been quantified, providing a key metric for its activity.

| Compound | Target | IC50 | Assay Condition | Reference |

| This compound | F1F0 ATP hydrolase | 0.5 µM | In submitochondrial particles | [1][2] |

Experimental Protocols

Preparation of Submitochondrial Particles (SMPs)

A common method for preparing SMPs for in vitro assays involves the following steps:

-

Mitochondrial Isolation: Isolate mitochondria from tissue (e.g., bovine heart) by differential centrifugation.

-

Hypotonic Swelling: Resuspend the isolated mitochondria in a hypotonic buffer to induce swelling and rupture of the outer mitochondrial membrane.

-

Sonication: Subject the swollen mitochondria to sonication to fragment the inner mitochondrial membrane.

-

Centrifugation: Centrifuge the sonicate at a high speed to pellet the SMPs, which are inside-out vesicles of the inner mitochondrial membrane.

-

Resuspension: Resuspend the SMP pellet in an appropriate buffer for storage or immediate use in assays.

F1F0 ATP Hydrolase (ATPase) Activity Assay

The ATPase activity of SMPs can be measured using a coupled spectrophotometric assay:

-

Reaction Mixture: Prepare a reaction buffer containing buffer salts, MgCl2, ATP, and a regenerating system (e.g., phosphoenolpyruvate (B93156) and pyruvate (B1213749) kinase) coupled to an indicator enzyme (e.g., lactate (B86563) dehydrogenase) and NADH.

-

Initiation: Add SMPs to the reaction mixture to initiate ATP hydrolysis.

-

Measurement: The hydrolysis of ATP to ADP is coupled to the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm. Monitor this change in absorbance over time to determine the rate of ATP hydrolysis.

-

Inhibition Assay: To determine the inhibitory effect of this compound, pre-incubate the SMPs with varying concentrations of the compound before initiating the reaction.

F1F0 ATP Synthase Activity Assay

The ATP synthase activity can be measured by monitoring the synthesis of ATP:

-

Reaction Mixture: Prepare a reaction buffer containing buffer salts, MgCl2, ADP, Pi, and a substrate for the electron transport chain (e.g., succinate).

-

Initiation: Add SMPs to the reaction mixture to initiate ATP synthesis.

-

Measurement: The rate of ATP synthesis can be determined by measuring the consumption of Pi or by using a luciferase-based assay to quantify the amount of ATP produced over time.

-

Inhibition Assay: To assess the effect of this compound on ATP synthesis, pre-incubate the SMPs with the compound before initiating the reaction.

Measurement of Myocardial ATP Levels

To assess the in-situ effects of this compound on cellular energy levels, myocardial ATP can be quantified:

-

Tissue Extraction: Freeze-clamp the myocardial tissue to halt metabolic activity and extract the nucleotides using a suitable method, such as perchloric acid extraction.

-

Quantification: Measure the ATP concentration in the tissue extract using high-performance liquid chromatography (HPLC) or a luciferase-based bioluminescence assay.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of this compound in Myocardial Ischemia.

Caption: High-Level Overview of p97/VCP Function.

Clarification: this compound vs. p97/VCP Inhibitors

It is critical to differentiate this compound from inhibitors targeting the p97/VCP ATPase.

-

This compound Target: The selective target of this compound is the mitochondrial F1F0 ATP hydrolase .[1][2][3] Its therapeutic potential lies in preventing energy depletion in ischemic conditions, particularly in the context of cardiovascular diseases.[3]

-

p97/VCP Target: p97, also known as Valosin-Containing Protein (VCP), is a cytosolic AAA+ ATPase that plays a crucial role in cellular protein homeostasis.[5] It is involved in processes such as endoplasmic reticulum-associated degradation (ERAD), ubiquitin-dependent protein degradation, and autophagy.[4][5] Inhibitors of p97/VCP, such as CB-5083 and NMS-873, are being investigated for their potential in treating cancers and neurodegenerative diseases by disrupting these protein quality control pathways.[4][6][7]

There is no evidence in the scientific literature to suggest that this compound inhibits p97/VCP. These are distinct molecular targets with different physiological roles and are targeted by separate classes of inhibitors.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent due to its selective inhibition of the mitochondrial F1F0 ATP hydrolase. Its ability to preserve cellular ATP levels during ischemic events without impairing normal ATP synthesis makes it a promising candidate for the treatment of conditions such as myocardial ischemia. The detailed experimental protocols and a clear understanding of its mechanism of action provided in this guide are intended to support further research and development in this area. It is essential for researchers to recognize the specific target of this compound and distinguish it from inhibitors of other ATPases like p97/VCP to ensure accurate experimental design and interpretation of results.

References

- 1. This compound (hydrochloride) - MedChem Express [bioscience.co.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights of the p97/VCP AAA+ ATPase: How adapter interactions coordinate diverse cellular functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of the ATPase p97/VCP: From basic research to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of BMS-199264: A Selective Inhibitor of Mitochondrial F1F0-ATP Hydrolase

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-199264 is a potent and selective small molecule inhibitor of the mitochondrial F1F0-ATP hydrolase. Under conditions of cellular stress, such as myocardial ischemia, the mitochondrial F1F0-ATP synthase can reverse its function, hydrolyzing ATP and depleting cellular energy reserves. This compound selectively targets this detrimental hydrolase activity without affecting the essential ATP synthesis function of the enzyme, presenting a promising therapeutic strategy for conditions characterized by ischemic injury. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical activity, effects on cellular energetics, and cytoprotective properties. Detailed experimental protocols and visual representations of key pathways and workflows are provided to support further research and development.

Biochemical and Cellular Activity of this compound

This compound has been demonstrated to be a highly selective inhibitor of the F1F0-ATP hydrolase activity with no significant effect on the forward ATP synthase activity. This selectivity is crucial for its therapeutic potential, as non-selective inhibition would impair normal cellular energy production.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Experimental System |

| IC50 (F1F0-ATP Hydrolase) | 0.5 µM | Submitochondrial Particles |

| Effect on F1F0-ATP Synthase | No inhibitory effect | Submitochondrial Particles |

Table 2: Effects of this compound on Myocardial ATP Levels in Isolated Rat Hearts (Ischemia-Reperfusion Model)

| Condition | Treatment | Myocardial ATP (µmol/g dry wt) |

| Pre-ischemia | Vehicle | ~20 |

| This compound (3 µM) | ~20 | |

| 15 min Ischemia | Vehicle | ~8 |

| This compound (3 µM) | ~12 | |

| 30 min Reperfusion | Vehicle | ~10 |

| This compound (3 µM) | ~15 |

Table 3: Cardioprotective Effects of this compound in Isolated Rat Hearts (Ischemia-Reperfusion Model)

| Parameter | Treatment | Effect |

| Time to Onset of Ischemic Contracture | This compound (1-10 µM) | Concentration-dependent increase |

| Lactate Dehydrogenase (LDH) Release | This compound (1-10 µM) | Concentration-dependent decrease |

Signaling Pathway and Mechanism of Action

Under normoxic conditions, the mitochondrial F1F0-ATP synthase utilizes the proton motive force generated by the electron transport chain to synthesize ATP. However, during ischemia, the collapse of the proton motive force leads to a reversal of this process, and the enzyme begins to hydrolyze ATP at a high rate. This compound selectively binds to the F1F0-ATP synthase in a conformation that is favored during ATP hydrolysis, thereby inhibiting this activity and preserving cellular ATP levels.

Caption: Mechanism of action of this compound.

Experimental Workflows

The in vitro characterization of this compound typically involves a series of experiments ranging from biochemical assays with isolated mitochondrial components to more complex models using isolated, perfused hearts.

Caption: General experimental workflow for in vitro characterization.

Experimental Protocols

Preparation of Submitochondrial Particles (SMPs)

Submitochondrial particles are essential for the direct biochemical assessment of F1F0-ATP synthase and hydrolase activities.

-

Tissue Source: Bovine or rat heart mitochondria are commonly used.

-

Isolation of Mitochondria:

-

Mince fresh heart tissue and homogenize in an ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 10,000 x g for 15 min at 4°C) to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspension in isolation buffer and repeat the high-speed centrifugation.

-

-

Preparation of SMPs:

-

Resuspend the final mitochondrial pellet in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

Subject the mitochondrial suspension to sonication on ice to disrupt the mitochondrial membranes.

-

Centrifuge the sonicate at high speed (e.g., 100,000 x g for 60 min at 4°C) to pellet the SMPs.

-

Resuspend the SMP pellet in a suitable buffer and determine the protein concentration (e.g., by Bradford assay).

-

F1F0-ATP Hydrolase Activity Assay

This assay measures the rate of ATP hydrolysis by SMPs.

-

Principle: The hydrolysis of ATP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.

-

Reagents:

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 8.0)

-

ATP solution

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

NADH

-

This compound stock solution (in DMSO)

-

Oligomycin (a known inhibitor, for control)

-

-

Procedure:

-

In a cuvette, combine the assay buffer, PEP, PK, LDH, and NADH.

-

Add the SMP suspension and incubate for a few minutes to reach thermal equilibrium (e.g., 37°C).

-

Add the desired concentration of this compound or vehicle (DMSO).

-

Initiate the reaction by adding ATP.

-

Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

-

Calculate the specific activity (µmol ATP hydrolyzed/min/mg protein) and determine the IC50 of this compound.

-

F1F0-ATP Synthase Activity Assay

This assay measures the rate of ATP synthesis by SMPs.

-

Principle: The synthesis of ATP is driven by an artificially created proton gradient and is measured using a luciferin/luciferase-based bioluminescence assay.

-

Reagents:

-

Acidic buffer (e.g., succinate-based, pH 5.0)

-

Basic buffer (e.g., Tris-HCl, pH 8.5) containing ADP and inorganic phosphate (B84403) (Pi)

-

Luciferin/luciferase reagent

-

This compound stock solution

-

-

Procedure:

-

Incubate SMPs in the acidic buffer to establish a proton gradient.

-

Rapidly inject the acidified SMPs into the basic buffer containing ADP, Pi, and the luciferin/luciferase reagent, with or without this compound.

-

Immediately measure the light emission in a luminometer. The light intensity is proportional to the amount of ATP synthesized.

-

Compare the ATP synthesis rates in the presence and absence of this compound to assess its selectivity.

-

Isolated Langendorff-Perfused Rat Heart Model of Ischemia-Reperfusion

This ex vivo model allows for the assessment of this compound's cardioprotective effects in a whole organ.

-

Preparation:

-

Anesthetize a rat and perform a thoracotomy.

-

Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.

-

Cannulate the aorta and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

-

Insert a balloon into the left ventricle to measure cardiac function (e.g., left ventricular developed pressure).

-

-

Ischemia-Reperfusion Protocol:

-

Allow the heart to stabilize for a period (e.g., 20-30 min).

-

Perfuse the heart with buffer containing this compound or vehicle for a pre-treatment period (e.g., 10-15 min).

-

Induce global ischemia by stopping the perfusion for a defined period (e.g., 20-30 min).

-

Initiate reperfusion by restoring the flow for a set duration (e.g., 30-60 min).

-

-

Data Collection:

-

Continuously record cardiac function parameters.

-

Collect the coronary effluent (perfusate) at various time points to measure LDH release.

-

At the end of the experiment, freeze-clamp the heart for subsequent measurement of myocardial ATP levels.

-

Lactate Dehydrogenase (LDH) Release Assay

LDH is a cytosolic enzyme that is released into the extracellular space upon cell membrane damage, serving as an indicator of cytotoxicity.

-

Principle: The activity of LDH in the collected perfusate is measured by a coupled enzymatic reaction that leads to the formation of a colored formazan (B1609692) product, which is quantified spectrophotometrically.

-

Procedure:

-

Use a commercial LDH assay kit or prepare the necessary reagents.

-

In a 96-well plate, add samples of the collected perfusate.

-

Add the reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Incubate at room temperature, protected from light.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Calculate the amount of LDH released relative to a positive control (e.g., total LDH from lysed hearts).

-

Myocardial ATP Measurement

This assay quantifies the energy status of the cardiac tissue.

-

Principle: ATP is extracted from the heart tissue and quantified using a luciferin/luciferase-based bioluminescence assay.

-

Procedure:

-

Homogenize the frozen heart tissue in a deproteinizing agent (e.g., perchloric acid).

-

Centrifuge the homogenate to remove precipitated proteins.

-

Neutralize the supernatant.

-

In a luminometer tube, mix the sample extract with the luciferin/luciferase reagent.

-

Measure the light emission and quantify the ATP concentration by comparing it to a standard curve.

-

Conclusion

The in vitro characterization of this compound has robustly demonstrated its selective inhibition of mitochondrial F1F0-ATP hydrolase. This selective action translates to the preservation of cellular ATP levels during ischemic stress and significant cardioprotective effects in an ex vivo model of myocardial ischemia-reperfusion injury. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and related compounds in a variety of ischemic pathologies.

BMS-199264: A Technical Guide to a Selective F1F0 ATP Hydrolase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BMS-199264, a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase. This document details its chemical properties, mechanism of action, and its therapeutic potential, particularly in the context of myocardial ischemia. Experimental data and detailed protocols are provided to support further research and development.

Core Compound Information

This compound is a novel benzopyran derivative that has been identified as a selective inhibitor of the hydrolytic activity of mitochondrial F1F0 ATP synthase.[1][2][3]

| Property | Value | Reference |

| CAS Number (HCl salt) | 186180-83-6 | --INVALID-LINK-- |

| Molecular Weight | 567.53 g/mol | --INVALID-LINK-- |

| Mechanism of Action | Selective inhibitor of F1F0 ATP hydrolase | [1][2][3] |

| IC50 (F1F0 ATP hydrolase) | 0.5 µM | [4] |

Mechanism of Action and Therapeutic Rationale

Under normal physiological conditions, the mitochondrial F1F0 ATP synthase is responsible for the majority of cellular ATP production. However, during ischemic events, such as those occurring in a myocardial infarction, the reversal of the proton gradient across the inner mitochondrial membrane causes the F1F0 ATP synthase to switch to an ATP hydrolase, consuming cellular ATP reserves.[1][2] This detrimental ATP hydrolysis exacerbates the energy deficit in ischemic tissues.

This compound selectively inhibits this reverse, hydrolytic activity of the F1F0 ATP synthase without affecting its primary function of ATP synthesis.[1][2][3] This selective inhibition preserves cellular ATP levels during ischemia, thereby protecting the tissue from necrotic cell death and improving functional recovery upon reperfusion.

Experimental Data

In Vitro Efficacy

This compound has been shown to be a potent inhibitor of F1F0 ATP hydrolase with an IC50 of 0.5 µM.[4] Importantly, it does not inhibit the ATP synthase activity, highlighting its selectivity.

| Parameter | This compound | Reference |

| F1F0 ATP Hydrolase Inhibition (IC50) | 0.5 µM | [4] |

| F1F0 ATP Synthase Inhibition | No significant inhibition | [1][2] |

Cardioprotective Effects in Isolated Rat Hearts

Studies using Langendorff-perfused isolated rat hearts subjected to global ischemia and reperfusion have demonstrated the cardioprotective effects of this compound. Treatment with this compound resulted in a dose-dependent reduction in lactate (B86563) dehydrogenase (LDH) release, a marker of cell death, and improved recovery of contractile function upon reperfusion.[4]

| Concentration | LDH Release Reduction | Functional Recovery | Reference |

| 1 µM | Significant | Improved | [4] |

| 3 µM | More pronounced | Further improved | [4] |

| 10 µM | Maximal effect | Greatest improvement | [4] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound.

Mitochondria Isolation from Rat Heart Tissue

This protocol outlines the steps for isolating functional mitochondria from rodent cardiac tissue for subsequent enzymatic assays.

A detailed protocol can be adapted from established methods.[5][6][7][8] Key steps include:

-

Tissue Homogenization: Freshly excised heart tissue is minced and homogenized in a cold isolation buffer.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to separate mitochondria from other cellular components. A low-speed spin pellets nuclei and cell debris, while a subsequent high-speed spin pellets the mitochondria.

-

Washing: The mitochondrial pellet is washed to remove contaminants.

Langendorff Isolated Heart Perfusion for Ischemia-Reperfusion Injury

The Langendorff apparatus allows for the study of cardiac function in an ex vivo setting.[9][10][11][12][13]

-

Heart Isolation and Cannulation: The heart is rapidly excised and the aorta is cannulated on the Langendorff apparatus.

-

Retrograde Perfusion: The heart is perfused in a retrograde manner with an oxygenated physiological salt solution.

-

Ischemia-Reperfusion Protocol: After a stabilization period, the heart is subjected to a period of global ischemia (no flow), followed by a period of reperfusion. This compound or vehicle is administered prior to ischemia.

-

Functional Assessment: Cardiac function parameters such as left ventricular developed pressure (LVDP) and heart rate (HR) are continuously monitored.

F1F0 ATP Hydrolase Activity Assay

The hydrolytic activity of the F1F0 ATP synthase in isolated mitochondria can be measured using a coupled enzyme assay.[14]

-

Assay Principle: The assay measures the production of ADP resulting from ATP hydrolysis. This is coupled to the oxidation of NADH by lactate dehydrogenase, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.

-

Procedure: Isolated mitochondria are incubated in a reaction buffer containing ATP, and the rate of NADH oxidation is measured. The specificity of the assay is confirmed by the addition of a known F1F0 ATPase inhibitor, such as oligomycin.

ATP Quantification Assay

Cellular ATP levels can be quantified using commercially available kits, typically based on the luciferin-luciferase bioluminescence reaction.[15][16][17][18]

-

Sample Preparation: Cardiac tissue is rapidly frozen and homogenized in a manner that preserves ATP.

-

Assay Procedure: The homogenate is mixed with a reagent containing luciferase and its substrate, D-luciferin. In the presence of ATP, light is produced, and the luminescence is measured using a luminometer. The amount of light is directly proportional to the ATP concentration.

Lactate Dehydrogenase (LDH) Release Assay

LDH release into the coronary effluent from Langendorff-perfused hearts is a common marker of myocyte injury.[19][20][21][22][23]

-

Sample Collection: Perfusate samples are collected at various time points during the reperfusion period.

-

Assay Principle: LDH activity is measured by monitoring the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan (B1609692) product.

-

Procedure: The perfusate is incubated with the assay reagent, and the absorbance of the formazan product is measured spectrophotometrically. The amount of color produced is proportional to the LDH activity.

Conclusion

This compound represents a promising therapeutic agent for conditions characterized by ischemic injury, particularly myocardial infarction. Its selective inhibition of F1F0 ATP hydrolase offers a targeted approach to preserving cellular energy homeostasis during ischemia. The experimental protocols outlined in this guide provide a framework for further investigation into the pharmacological properties and therapeutic potential of this and similar compounds.

References

- 1. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia. | Semantic Scholar [semanticscholar.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Robust Mitochondrial Isolation from Rodent Cardiac Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of Highly Coupled Rat Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jove.com [jove.com]

- 9. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice | Springer Nature Experiments [experiments.springernature.com]

- 11. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Langendorff heart - Wikipedia [en.wikipedia.org]

- 13. ijbcp.com [ijbcp.com]

- 14. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]

- 15. ATP Assay Kit (Colorimetric/Fluorometric) (ab83355/K354) | Abcam [abcam.com]

- 16. researchgate.net [researchgate.net]

- 17. ous-research.no [ous-research.no]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]

- 20. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 21. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 23. researchgate.net [researchgate.net]

The Physicochemical and Biological Profile of BMS-199264: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-199264 is a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase, the reversed activity of ATP synthase. Under ischemic conditions, the F1F0 ATP synthase can switch from its canonical ATP-producing function to a detrimental ATP-hydrolyzing activity, depleting the cell's energy reserves. By selectively inhibiting this reverse activity without affecting forward ATP synthesis, this compound has emerged as a promising cardioprotective agent. This technical guide provides a comprehensive overview of the solubility and stability of this compound, alongside detailed experimental protocols for its investigation and a visualization of its mechanism of action. All quantitative data is summarized for clarity, and key experimental workflows are detailed to facilitate reproducibility.

Solubility Profile

The solubility of this compound has been determined in various solvent systems, crucial for both in vitro and in vivo experimental design.

Table 1: Solubility of this compound Hydrochloride

| Solvent System | Concentration | Observations |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (176.20 mM) | Requires sonication |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.41 mM) | Clear solution |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.41 mM) | Clear solution |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.41 mM) | Clear solution |

Stability and Storage

Proper storage and handling are critical to maintain the integrity of this compound.

Table 2: Stability and Storage Recommendations for this compound Hydrochloride

| Form | Storage Temperature | Duration | Notes |

| Powder | 4°C | Short-term (days to weeks) | Sealed, away from moisture. |

| Powder | -20°C | Long-term (months to years) | Sealed, away from moisture. |

| In Solvent | -80°C | Up to 6 months | Aliquot to prevent repeated freeze-thaw cycles. |

| In Solvent | -20°C | Up to 1 month | Aliquot to prevent repeated freeze-thaw cycles. |

Mechanism of Action: Selective Inhibition of F1F0 ATP Hydrolase

During myocardial ischemia, the decrease in the proton motive force across the inner mitochondrial membrane causes the F1F0 ATP synthase to reverse its function, hydrolyzing ATP to pump protons out of the mitochondrial matrix. This futile cycle exacerbates ATP depletion. This compound selectively inhibits this ATP hydrolase activity, preserving cellular ATP levels during ischemic events.[1]

Mechanism of this compound in Myocardial Ischemia.

Experimental Protocols

General Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of thermodynamic solubility.

-

Preparation of Media: Prepare buffers at relevant physiological pH values (e.g., 1.2, 4.5, 6.8, 7.4).

-

Sample Preparation: Add an excess amount of this compound to flasks containing a known volume of each medium. The presence of undissolved solid is essential for equilibrium.

-

Equilibration: Seal the flasks and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a suitable membrane (e.g., 0.22 µm), and determine the concentration of this compound using a validated analytical method such as HPLC-UV.

Stability-Indicating HPLC Method Development and Forced Degradation Studies

This protocol provides a framework for assessing the stability of this compound.

-

Method Development: Develop a reverse-phase HPLC method capable of separating this compound from potential degradation products. Key parameters to optimize include column chemistry, mobile phase composition (including pH and organic modifier), flow rate, and detection wavelength.

-

Forced Degradation Studies: Subject this compound to stress conditions to induce degradation. This helps in understanding the degradation pathways and validates the stability-indicating nature of the analytical method.

-

Acid Hydrolysis: Treat with 0.1 N HCl at elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat with 0.1 N NaOH at elevated temperature (e.g., 60°C).

-

Oxidation: Treat with 3% H2O2 at room temperature.

-

Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C).

-

Photodegradation: Expose the drug substance to light according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples using the developed HPLC method. Peak purity analysis of the parent drug peak should be performed to ensure no co-eluting degradation products.

Forced Degradation Experimental Workflow.

F1F0 ATP Hydrolase Inhibition Assay in Submitochondrial Particles (SMPs)

This assay determines the inhibitory effect of this compound on the hydrolase activity of F1F0 ATP synthase.

-

Preparation of SMPs: Isolate mitochondria from a suitable source (e.g., bovine heart) and prepare SMPs by sonication and centrifugation.

-

Assay Buffer: Prepare an assay buffer containing components such as sucrose, MgCl2, and a pH buffer (e.g., Tris-HCl, pH 8.0).

-

Reaction Initiation: Add SMPs to the assay buffer containing a known concentration of ATP. The hydrolysis of ATP will lead to the production of ADP and inorganic phosphate (B84403) (Pi), causing a decrease in pH. This can be monitored using a pH-sensitive indicator or a pH meter.

-

Inhibitor Addition: Perform the assay in the presence and absence of various concentrations of this compound.

-

Data Analysis: Calculate the rate of ATP hydrolysis from the rate of change in the measured signal. Determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Isolated Rat Heart Langendorff Model of Myocardial Ischemia

This ex vivo model is used to assess the cardioprotective effects of this compound.

-

Heart Isolation and Perfusion: Anesthetize a rat, perform a thoracotomy, and rapidly excise the heart. Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer gassed with 95% O2 / 5% CO2 at 37°C.

-

Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes).

-

Drug Perfusion: Perfuse the heart with Krebs-Henseleit buffer containing this compound or vehicle for a defined period before inducing ischemia.

-

Global Ischemia: Induce global ischemia by stopping the perfusion for a specific duration (e.g., 30 minutes).

-

Reperfusion: Reinitiate perfusion and monitor the recovery of cardiac function (e.g., left ventricular developed pressure, heart rate) for a set period (e.g., 60-120 minutes).

-

Biochemical Analysis: At the end of the experiment, freeze the heart tissue for subsequent analysis of ATP levels or infarct size determination.

Measurement of ATP in Cardiac Tissue by HPLC

This protocol details the quantification of ATP from heart tissue samples.

-

Tissue Homogenization: Homogenize the frozen cardiac tissue in a cold solution of perchloric acid (e.g., 0.4 M) to precipitate proteins and extract nucleotides.

-

Neutralization: Neutralize the extract with a potassium hydroxide (B78521) solution to precipitate potassium perchlorate.

-

Centrifugation and Filtration: Centrifuge the neutralized extract to pellet the precipitate. Filter the supernatant through a 0.22 µm filter.

-

HPLC Analysis: Analyze the filtrate by reverse-phase HPLC with UV detection. Use a suitable mobile phase (e.g., a phosphate buffer with an ion-pairing agent) to separate ATP from other nucleotides like ADP and AMP.

-

Quantification: Quantify the ATP concentration by comparing the peak area to a standard curve generated with known concentrations of ATP.

Workflow for Cardioprotective Assessment.

Conclusion

This compound represents a targeted therapeutic strategy for mitigating ischemic injury by selectively inhibiting F1F0 ATP hydrolase. This guide provides essential data on its solubility and stability, crucial for its preclinical development. The detailed experimental protocols offer a foundation for researchers to further investigate its pharmacological properties and therapeutic potential. The provided visualizations aim to clarify the compound's mechanism of action and the experimental workflows for its evaluation. As research in mitochondrial bioenergetics continues, the selective modulation of F1F0 ATP synthase/hydrolase activity with compounds like this compound holds significant promise for the treatment of ischemic pathologies.

References

The Pharmacological Profile of BMS-199264 in Myocardial Ischemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myocardial ischemia is characterized by a critical reduction in blood flow to the heart muscle, leading to a rapid decline in cellular ATP levels and subsequent cell death. Under these ischemic conditions, the mitochondrial F1F0 ATP synthase, typically responsible for ATP production, reverses its function and begins to hydrolyze ATP, exacerbating the energy deficit. BMS-199264 is a novel pharmacological agent that selectively inhibits this detrimental ATP hydrolase activity of the F1F0 complex without affecting its essential role in ATP synthesis in healthy tissues. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental evaluation.

Mechanism of Action: Selective Inhibition of Mitochondrial F1F0 ATP Hydrolase

During normal aerobic respiration, the mitochondrial F1F0 ATP synthase utilizes the proton gradient across the inner mitochondrial membrane to synthesize ATP. However, during myocardial ischemia, the collapse of this proton gradient causes the enzyme to switch to a reverse, ATP hydrolyzing function.[1][2] This futile hydrolysis of ATP can account for a substantial portion of the total ATP consumed during an ischemic event.[1][2]

This compound is a potent and selective inhibitor of the F1F0 ATP hydrolase activity.[1] Unlike non-selective inhibitors such as oligomycin (B223565) and aurovertin, which inhibit both ATP synthesis and hydrolysis, this compound specifically targets the hydrolase function that is activated during ischemia.[1][3] This selectivity allows this compound to preserve precious ATP stores in the ischemic myocardium, thereby reducing necrosis and improving the recovery of contractile function upon reperfusion, without compromising energy production in healthy, normoxic tissue.[1][4]

dot

Caption: Mechanism of this compound in Myocardial Ischemia.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the pharmacological effects of this compound.

Table 1: In Vitro and Ex Vivo Inhibitory Activity

| Parameter | Value | Species | Assay Conditions | Reference |

| IC50 (F1F0 ATP Hydrolase) | 0.5 µM | Rat | Submitochondrial particles | [3] |

| Effect on F1F0 ATP Synthase | No significant inhibition | Rat | Submitochondrial particles | [3] |

| F1F0 ATP Hydrolase Activity (3 µM this compound) | 0.18 µM ATP/min/mg | Rat | Ex vivo, ischemic hearts | [3] |

| F1F0 ATP Synthase Activity (3 µM this compound) | 0.23 µM ATP/min/mg | Rat | Ex vivo, ischemic hearts | [3] |

Table 2: Cardioprotective Effects in Isolated Rat Hearts (Ischemia-Reperfusion Model)

| Parameter | Concentration | Result | Reference |

| Time to Onset of Ischemic Contracture | 1 µM | No significant effect | [3] |

| 3 µM | Significant increase | [3] | |

| 10 µM | Further significant increase | [3] | |

| Lactate (B86563) Dehydrogenase (LDH) Release | 1 µM | No significant reduction | [3] |

| 3 µM | Significant reduction | [3] | |

| 10 µM | Further significant reduction | [3] | |

| Myocardial ATP Concentration (during ischemia) | 3 µM | Significantly conserved vs. vehicle | [3] |

| Post-ischemic Recovery of Left Ventricular Developed Pressure (LVDP) | 1 µM | Modest improvement | [1] |

| 3 µM | Significant improvement | [1] | |

| 10 µM | Significant improvement (slight pre-ischemic depression) | [1] |

Note: While preclinical studies consistently report a reduction in cardiac necrosis, specific quantitative in vivo data on the percentage of infarct size reduction was not available in the reviewed literature.

Experimental Protocols

Langendorff Isolated Heart Ischemia-Reperfusion Model

This ex vivo model is crucial for assessing the direct cardioprotective effects of a compound independent of systemic physiological responses.

Methodology:

-

Heart Isolation: Male Sprague-Dawley rats are anesthetized, and the hearts are rapidly excised and arrested in ice-cold Krebs-Henseleit buffer.

-

Perfusion Setup: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.

-

Functional Assessment: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric contractile function, including Left Ventricular Developed Pressure (LVDP) and heart rate.

-

Ischemia-Reperfusion Protocol:

-

Stabilization: The heart is allowed to stabilize for a period (e.g., 20 minutes).

-

Drug Administration: this compound or vehicle is infused into the perfusate for a defined period before ischemia.

-

Global Ischemia: Perfusion is completely stopped for a specified duration (e.g., 25 minutes) to induce global ischemia.

-

Reperfusion: Perfusion is restored for a set period (e.g., 40 minutes) to simulate reperfusion.

-

-

Data Collection: Hemodynamic parameters are continuously recorded. Effluent from the heart can be collected to measure biomarkers of cell death, such as LDH. At the end of the experiment, heart tissue can be processed for biochemical assays (e.g., ATP measurement) or histological analysis.

dot

Caption: Experimental Workflow for Cardioprotection Assessment.

Assay for F1F0 ATP Hydrolase and Synthase Activity

Distinguishing between the hydrolase and synthase activity of the F1F0 complex is essential to confirm the selective action of this compound.

Methodology:

-

Preparation of Submitochondrial Particles (SMPs):

-

Mitochondria are isolated from heart tissue by differential centrifugation.

-

SMPs are prepared by sonication of the isolated mitochondria, which results in inverted vesicles with the F1 subunit facing the external medium.

-

-

ATP Hydrolase Activity Assay:

-

This is typically a coupled spectrophotometric assay.

-

The production of ADP from ATP hydrolysis is coupled to the oxidation of NADH via the pyruvate (B1213749) kinase and lactate dehydrogenase reactions.

-

The rate of ATP hydrolysis is determined by monitoring the decrease in absorbance at 340 nm (due to NADH oxidation) in the presence of the SMPs and ATP.

-

The assay is performed in the presence and absence of this compound to determine its inhibitory effect.

-

-

ATP Synthase Activity Assay:

-

This assay also uses a coupled spectrophotometric method but measures the reverse reaction.

-

The production of ATP from ADP and inorganic phosphate (B84403) is coupled to the reduction of NADP+ via the hexokinase and glucose-6-phosphate dehydrogenase reactions.

-

The rate of ATP synthesis is determined by monitoring the increase in absorbance at 340 nm (due to NADPH formation) in the presence of SMPs, ADP, and a substrate that generates a proton gradient (e.g., succinate).

-

The assay is performed in the presence and absence of this compound to confirm its lack of inhibitory effect on ATP synthesis.

-

Conclusion

This compound represents a targeted therapeutic approach for the treatment of myocardial ischemia. Its selective inhibition of the F1F0 ATP hydrolase addresses a key pathological mechanism of ischemic injury, namely the wasteful depletion of cellular energy reserves. The preclinical data strongly support its potential as a cardioprotective agent, demonstrating its ability to preserve myocardial ATP, reduce cell death, and improve functional recovery following an ischemic insult. Further in vivo studies are warranted to fully elucidate its therapeutic potential in a clinical setting.

References

- 1. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ischemic post-conditioning reduces infarct size of the in vivo rat heart: role of PI3-K, mTOR, GSK-3beta, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. journals.physiology.org [journals.physiology.org]

Early Investigations into the Cardioprotective Potential of BMS-199264: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational preclinical research on BMS-199264, a selective inhibitor of the mitochondrial F1F0 ATP hydrolase, and its promising cardioprotective effects. Early studies have illuminated a novel therapeutic strategy for mitigating myocardial injury during ischemia and reperfusion by preserving cellular energy stores. This document provides a consolidated overview of the key quantitative data, detailed experimental methodologies, and the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Selective Inhibition of ATP Hydrolysis

Under normal physiological conditions, the mitochondrial F1F0 ATP synthase is pivotal for producing the majority of cellular ATP.[1][2] However, during myocardial ischemia, this enzyme can reverse its function and begin hydrolyzing ATP, a process that fruitlessly consumes the cell's limited energy reserves.[1][2][3] This ATP depletion exacerbates ischemic injury.[4] While non-selective inhibitors like oligomycin (B223565) and aurovertin (B1171891) can block this ATP hydrolysis, they also detrimentally inhibit ATP synthesis in healthy tissues, rendering them unsuitable for therapeutic use.[1][3]

This compound emerged from structure-activity relationship studies as a selective inhibitor of the F1F0 ATP hydrolase activity, with no significant effect on ATP synthesis.[1][3][5] This selectivity allows this compound to specifically target the pathological ATP depletion that occurs during ischemia without compromising energy production in normoxic or reperfused cardiac tissue.[1][3]

Quantitative Data Summary

The cardioprotective effects of this compound have been quantified in several key preclinical studies. The following tables summarize the principal findings.

Table 1: Effect of this compound on Myocardial ATP Concentration in Isolated Rat Hearts

| Treatment Group | Condition | Myocardial ATP Concentration | Percentage Change from Vehicle |

| Vehicle | Pre-ischemia | Baseline | - |

| 3 µM this compound | Pre-ischemia | No significant effect | - |

| Vehicle | 15 min Global Ischemia | Significantly reduced | - |

| 3 µM this compound | 15 min Global Ischemia | Significantly higher than vehicle | ATP conserved |

| Vehicle | 30 min Reperfusion | Low recovery | - |

| 3 µM this compound | 30 min Reperfusion | Significantly higher than vehicle | Enhanced recovery |

Data synthesized from studies demonstrating this compound's ability to conserve ATP during ischemia and improve its recovery upon reperfusion.[6]

Table 2: Cardioprotective Effects of this compound in an Ischemia-Reperfusion Model

| Parameter | Vehicle | 1 µM this compound | 3 µM this compound | 10 µM this compound |

| Time to Onset of Ischemic Contracture | Baseline | Increased | Significantly Increased | Significantly Increased |

| Reperfusion LDH Release (Marker of Necrosis) | High | Reduced | Significantly Reduced | Significantly Reduced |

| Recovery of Contractile Function (LVDP) | Minimal | Improved | Significantly Improved | Significantly Improved |

LVDP: Left Ventricular Developed Pressure. This table summarizes the concentration-dependent protective effects of this compound against ischemic injury and reperfusion-induced cell death and functional impairment.[3][7]

Experimental Protocols

The primary experimental model used in the early evaluation of this compound was the isolated rat heart model of global ischemia and reperfusion.

Isolated Rat Heart Langendorff Perfusion

-

Heart Isolation: Male Sprague-Dawley rats are anesthetized, and their hearts are rapidly excised and mounted on a Langendorff apparatus.

-

Perfusion: The hearts are retrogradely perfused via the aorta with a Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature and pressure.

-

Drug Administration: this compound (1-10 µM) or vehicle (0.04% DMSO) is administered for a 10-minute period before the induction of ischemia.[3][7] In some experiments, the KATP channel blocker glyburide (B1671678) (0.3 µM) is co-administered to rule out effects secondary to KATP channel activation.[3]

-

Ischemia: Global ischemia is induced by stopping the perfusion for a period of 25 minutes.[7]

-

Reperfusion: Perfusion is restored for 30 minutes.[7]

-

Data Collection: Throughout the experiment, cardiac function parameters such as left ventricular developed pressure (LVDP) and heart rate are continuously monitored. Coronary effluent is collected to measure lactate (B86563) dehydrogenase (LDH) release as an indicator of necrosis. Myocardial tissue samples are taken at various time points to measure ATP concentration.

Signaling Pathways and Experimental Workflow

The mechanism of action and experimental design can be visualized through the following diagrams.

Caption: Mechanism of this compound cardioprotection during myocardial ischemia.

Caption: Experimental workflow for the isolated rat heart ischemia-reperfusion model.

Conclusion

The early preclinical studies on this compound provided compelling evidence for its cardioprotective effects, primarily through the selective inhibition of mitochondrial F1F0 ATP hydrolase during ischemia. By preventing the wasteful depletion of ATP, this compound was shown to reduce myocardial necrosis and improve the recovery of contractile function following reperfusion in isolated rat heart models. These foundational findings established a novel and promising therapeutic target for the treatment of ischemic heart disease. Further research building on these initial studies is warranted to translate these preclinical observations into clinical applications.

References

- 1. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Mechanisms underlying acute protection from cardiac ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. journals.physiology.org [journals.physiology.org]

Methodological & Application

Application Notes and Protocols for the Use of BMS-199264 in Isolated Heart Perfusion

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the utilization of BMS-199264, a selective inhibitor of the mitochondrial F1F0 ATP hydrolase, in an isolated heart perfusion model. This document outlines the experimental setup, data collection, and analysis techniques to investigate the cardioprotective effects of this compound, particularly in the context of myocardial ischemia-reperfusion injury. The provided protocols are intended to serve as a comprehensive guide for researchers in pharmacology and cardiovascular physiology.

Introduction

Under normal physiological conditions, the mitochondrial F1F0 ATP synthase is responsible for the majority of ATP production in the heart.[1][2] However, during myocardial ischemia, this enzyme can reverse its function and begin hydrolyzing ATP, a process that contributes significantly to the depletion of cellular energy reserves.[1][2] this compound has been identified as a selective inhibitor of this F1F0 ATP hydrolase activity, without affecting the ATP synthase function.[1][2] This selective inhibition presents a promising therapeutic strategy for protecting the myocardium from ischemic damage by preserving ATP levels.[3][4] The isolated perfused heart model, particularly the Langendorff preparation, offers a robust and controlled ex vivo system to study the direct cardiac effects of pharmacological agents like this compound, independent of systemic physiological variables.[5][6][7][8]

Data Presentation

Table 1: Effect of this compound on Myocardial ATP Concentration in Isolated Rat Hearts Subjected to Ischemia and Reperfusion

| Treatment Group | Pre-Ischemia ATP (µmol/g dry weight) | 15 min Global Ischemia ATP (µmol/g dry weight) | 30 min Reperfusion ATP (µmol/g dry weight) |

| Vehicle | 25.2 ± 1.1 | 10.1 ± 0.9 | 15.3 ± 1.2 |

| This compound (3 µM) | 24.9 ± 1.3 | 15.8 ± 1.0 | 20.1 ± 1.1 |

*P < 0.05 vs. Vehicle. Data are presented as mean ± SE.[9][10]

Table 2: Effect of this compound on the Recovery of Contractile Function Following Ischemia-Reperfusion in Isolated Rat Hearts

| Treatment Group | Pre-Ischemia Left Ventricular Developed Pressure (LVDP, mmHg) | Reperfusion LVDP (% of Pre-Ischemia) |

| Vehicle | 105 ± 5 | 15 ± 4 |

| This compound (1 µM) | 108 ± 6 | 35 ± 5 |

| This compound (3 µM) | 106 ± 5 | 55 ± 6 |

| This compound (10 µM) | 109 ± 6 | 68 ± 7* |

*P < 0.05 vs. Vehicle. Data are presented as mean ± SE.[3][11]

Experimental Protocols

Langendorff Isolated Heart Perfusion

This protocol describes the retrograde perfusion of an isolated rat heart, a method pioneered by Oskar Langendorff.[5][6]

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Heparin (1000 IU/kg)

-

Pentobarbital (B6593769) sodium (60 mg/kg)

-

Krebs-Henseleit Buffer (KHB)

-

Langendorff apparatus

-

Peristaltic pump

-

Water bath and water-jacketed tubing

-